

Application Notes and Protocols for MIC Determination of Fobrepodacin Disodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

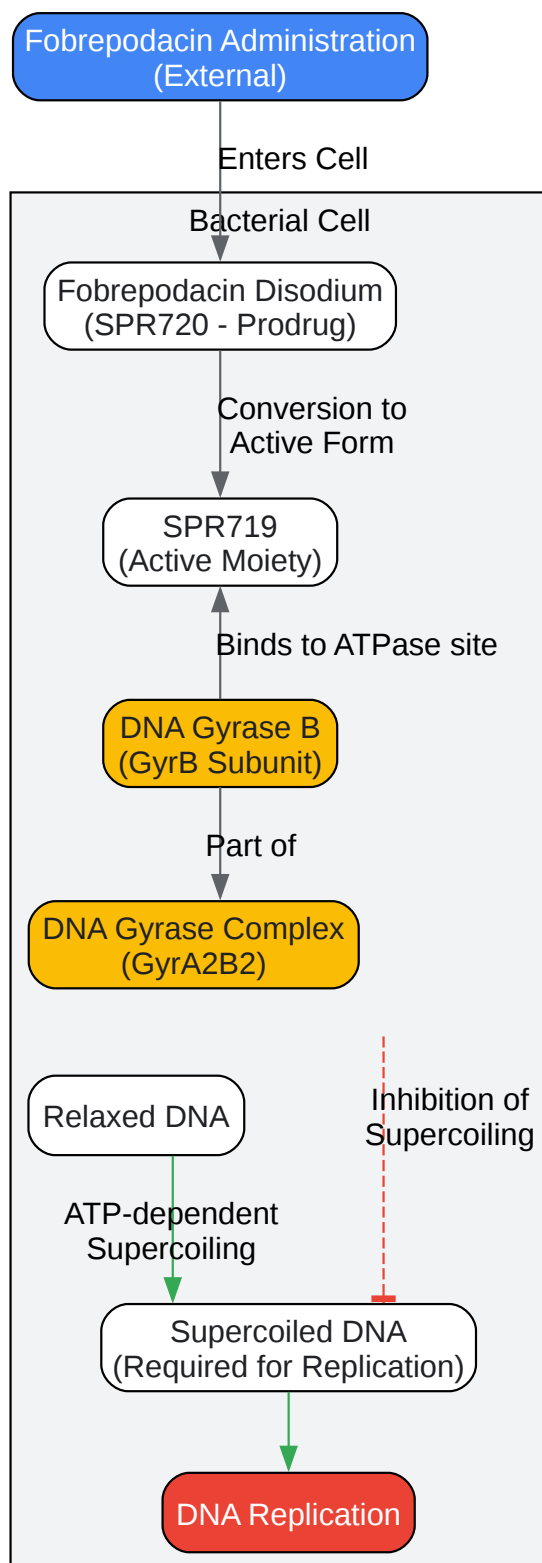
Introduction

Fobrepodacin (SPR720) is an orally bioavailable phosphate prodrug of SPR719.[1] SPR719 is a novel aminobenzimidazole that inhibits the ATPase activity of DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[2][3] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[4] Fobrepodacin is in clinical development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), with demonstrated in vitro and in vivo activity against a range of mycobacterial species, including *Mycobacterium avium* complex (MAC), *Mycobacterium abscessus*, and *Mycobacterium tuberculosis*. [4][5][6]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Fobrepodacin disodium** against mycobacterial isolates, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of Fobrepodacin. The prodrug, **Fobrepodacin disodium**, is converted in vivo to its active form, SPR719. SPR719 then targets and inhibits the ATPase function of the DNA gyrase B (GyrB) subunit, preventing the negative supercoiling of DNA required for replication.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Fobrepodacin.

Data Presentation: In Vitro Activity of SPR719

The following tables summarize the in vitro activity of SPR719, the active moiety of **Fobrepodacin disodium**, against various nontuberculous mycobacteria (NTM). Data is compiled from published research.

Table 1: MIC Distribution of SPR719 Against NTM Species

NTM Organism	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Mycobacterium avium complex	105	0.002–4	1	2	[4]
Mycobacterium abscessus	53	0.12–8	2	4	[4]
Mycobacterium abscessus	-	-	-	8	[3][5]
Mycobacterium kansasii	8	0.002–0.03	0.015	0.03	[4]
Mycobacterium kansasii	-	-	-	0.125	[3]
Mycobacterium fortuitum	10	0.06–1	0.25	1	[4]
Mycobacterium marinum	9	0.12–1	-	-	[4]
Mycobacterium ulcerans	-	0.125–0.25	-	-	[2]
Mycobacterium chimaera	-	0.125–4	-	-	[7]

Table 2: Comparative Activity of SPR719 Against M. avium Complex (MAC) and M. abscessus

Organism	Metric	Value (mg/L)	Reference
M. avium complex (MAC)	MIC ₉₀	2	[5]
M. abscessus	MIC ₉₀	4	[5]

Experimental Protocols

The following protocol for MIC determination by broth microdilution is based on the general principles outlined in CLSI document M24-A2 and EUCAST guidelines for mycobacteria.[\[8\]](#)[\[9\]](#)

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Broth microdilution workflow for MIC determination.

Materials

- **Fobrepodacin disodium** (analytical grade)
- Solvent for **Fobrepodacin disodium** (e.g., DMSO, sterile water, as per manufacturer's instructions)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Oleic acid-albumin-dextrose-catalase (OADC) supplement (for mycobacteria)
- Sterile 96-well U-bottom microtiter plates
- Mycobacterial isolates for testing
- Quality Control (QC) strains (e.g., *M. tuberculosis* H37Rv ATCC 27294)
- Sterile water or saline
- 0.5 McFarland turbidity standard
- Spectrophotometer or turbidometer
- Sterile tubes, pipettes, and other standard microbiology laboratory equipment

Preparation of Media and Reagents

- **Media Preparation:** Prepare CAMHB according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Aseptically add OADC supplement to a final concentration of 10%.
- **Fobrepodacin Stock Solution:** Prepare a stock solution of **Fobrepodacin disodium** in a suitable solvent at a concentration of 1280 µg/mL (or 10x the highest concentration to be tested). Note that Fobrepodacin is the prodrug, and MIC values are typically reported based on the active moiety, SPR719. Ensure the correct molecular weight is used for concentration calculations if reporting as SPR719.
- **Inoculum Preparation:**

- Subculture mycobacterial isolates onto appropriate solid media and incubate until sufficient growth is observed.
- Harvest colonies and suspend in sterile saline or water containing glass beads.
- Vortex thoroughly to break up clumps.
- Allow large particles to settle for 30-60 minutes.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^7$ CFU/mL.
- Dilute this suspension 1:20 in CAMHB + 10% OADC to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.

Broth Microdilution Procedure

- Plate Setup: Add 100 μ L of CAMHB + 10% OADC to all wells of a 96-well microtiter plate, except for the first column.
- Drug Dilution:
 - Add 200 μ L of the prepared Fobrepodacin stock solution to the first well of each row to be tested.
 - Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 μ L from the last well. This will result in wells containing 100 μ L of varying drug concentrations.
- Inoculation: Add 100 μ L of the diluted bacterial suspension (prepared in Step 2.3) to each well. This brings the final volume to 200 μ L and achieves the target inoculum of $\sim 5 \times 10^5$ CFU/mL.
- Controls:
 - Growth Control: At least one well containing 100 μ L of media and 100 μ L of the inoculum (no drug).

- Sterility Control: At least one well containing 200 µL of media only (no inoculum, no drug).

Incubation

- Seal the plates with an adhesive seal or place them in a plastic bag to prevent evaporation.
- Incubate the plates at 35-37°C.
- Incubation times will vary depending on the growth rate of the mycobacterial species being tested:
 - Rapidly growing mycobacteria: 3-5 days.
 - Slowly growing mycobacteria (e.g., MAC): 7-14 days.
 - *M. tuberculosis*: 14-21 days.
- Incubate until sufficient growth is visible in the growth control well.

Reading and Interpretation

- Read the plates visually using an inverted mirror or a microplate reader.
- The MIC is defined as the lowest concentration of **Fobrepodacin disodium** that completely inhibits visible growth of the organism.

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC testing.

- QC Strains: A well-characterized reference strain should be included with each batch of tests. For mycobacteria, a common QC strain is *M. tuberculosis* H37Rv (ATCC 27294). For NTM, other reference strains like *M. avium* ATCC 700898 or *M. abscessus* ATCC 19977 may be appropriate.
- Acceptance Criteria: As of late 2025, specific MIC quality control ranges for **Fobrepodacin disodium** against standard ATCC strains have not been formally established by CLSI or EUCAST. Laboratories should establish internal, validated QC ranges. It is recommended to consult the latest versions of the CLSI M100 and EUCAST QC documents for any updates.

The MIC value for the QC strain should fall within the established acceptable range for the test to be considered valid.

Disclaimer

This document is intended for research and informational purposes only. The protocols described are based on publicly available information and established standards for antimicrobial susceptibility testing. Users should validate these methods in their own laboratories. For clinical diagnostic use, please refer to the latest guidelines from regulatory bodies such as CLSI and EUCAST.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EUCAST: Mycobacteria (AMST) [eucast.org]
- 2. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 3. szu.gov.cz [szu.gov.cz]
- 4. bsac.org.uk [bsac.org.uk]
- 5. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All Quality Control Strains Recommended in EUCAST Available - Microbiology - mobile.Labmedica.com [mobile.labmedica.com]
- 7. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]

- To cite this document: BenchChem. [Application Notes and Protocols for MIC Determination of Fobrepodacin Disodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-protocol-for-mic-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com